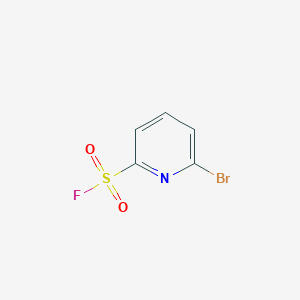

6-Bromopyridine-2-sulfonyl fluoride

Description

BenchChem offers high-quality 6-Bromopyridine-2-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromopyridine-2-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFVBVFJHZEHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromopyridine-2-sulfonyl Fluoride (CAS 1934413-84-9): A Bifunctional SuFEx Hub

Technical Guide for Drug Discovery & Medicinal Chemistry

Part 1: Executive Summary & Chemical Architecture

6-Bromopyridine-2-sulfonyl fluoride is a specialized heteroaromatic building block that has gained prominence with the advent of Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis, this sulfonyl fluoride offers a unique balance of kinetic stability and latent reactivity.[1][2]

Its core value proposition lies in its bifunctionality :

-

The Sulfonyl Fluoride (-SO₂F): A "sleeping" electrophile stable to oxidation, reduction, and thermolysis, yet reactive toward specific nucleophiles (phenols, amines) under SuFEx activation.[1][3]

-

The Bromide (-Br): A classic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the C6 position.

This duality allows medicinal chemists to use the molecule as a "linchpin," sequentially installing complex pharmacophores on one end while retaining a covalent warhead or a click-handle on the other.

Chemical Identity Table[4]

| Property | Data |

| CAS Number | 1934413-84-9 |

| IUPAC Name | 6-Bromopyridine-2-sulfonyl fluoride |

| Molecular Formula | C₅H₃BrFNO₂S |

| Molecular Weight | 239.04 g/mol |

| Physical State | Typically a low-melting solid or viscous oil (Analog-based) |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO |

| Storage | Inert atmosphere, -20°C (Recommended to prevent slow hydrolysis) |

Part 2: Reactivity Profile & Mechanistic Logic

The utility of 6-bromopyridine-2-sulfonyl fluoride is defined by its ability to undergo orthogonal transformations. The pyridine ring creates an electron-deficient environment, enhancing the electrophilicity of both the sulfonyl group and the C-Br bond compared to benzene analogs.

1. The SuFEx Mechanism (S-F Bond)

The S-F bond is hypervalent sulfur(VI). It is resistant to nucleophilic attack by water at neutral pH due to the high bond dissociation energy (approx. 90 kcal/mol) and the tight shielding of the sulfur atom.

-

Activation: Reaction requires Lewis base catalysis (e.g., DBU, BTMG) or silicon activation (using silyl ethers).

-

Selectivity: It reacts preferentially with phenols (forming fluorosulfates) and primary amines (forming sulfonamides).

-

Covalent Inhibition: In biological systems, the -SO₂F group can specifically target nucleophilic amino acid residues (Tyrosine, Lysine, Serine, Histidine) in protein binding pockets, making it a valuable warhead for Targeted Covalent Inhibitors (TCIs).

2. The Cross-Coupling Mechanism (C-Br Bond)

The bromine at the C6 position is activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the pyridine nitrogen and the sulfonyl group.

-

Orthogonality: Crucially, the -SO₂F group is generally stable under standard Suzuki or Sonogashira coupling conditions (mild base, Pd catalyst, <100°C), allowing the bromide to be derivatized before the SuFEx click reaction.

Visualization: Reactivity Map

Figure 1: Functional map illustrating the orthogonal reactivity handles of the molecule.

Part 3: Synthesis & Manufacturing Protocols

While specific industrial batch records for CAS 1934413-84-9 are proprietary, the synthesis follows established protocols for heteroaromatic sulfonyl fluorides. The most robust route avoids the unstable sulfonyl chloride intermediate where possible or generates it in situ.

Recommended Protocol: Oxidative Chlorination-Fluorination

This method converts the corresponding thiol directly to the sulfonyl fluoride, minimizing handling of corrosive intermediates.

Precursor: 6-Bromopyridine-2-thiol (or 2-bromo-6-(benzylthio)pyridine).

Step-by-Step Methodology:

-

Oxidative Chlorination (In Situ):

-

Reagents: 6-Bromopyridine-2-thiol (1.0 eq), N-Chlorosuccinimide (NCS) (3.0 eq), HCl (2M) or Acetic Acid/Water.

-

Conditions: Stir at 0°C to 10°C. The thiol is oxidized to the sulfonyl chloride (-SO₂Cl).

-

Note: The pyridine ring nitrogen may be protonated, aiding solubility in aqueous acid.

-

-

Fluoride Exchange (The "KF" Step):

-

Reagents: Potassium Bifluoride (KHF₂) (saturated aqueous solution) or Potassium Fluoride (KF).

-

Procedure: Add the fluoride source directly to the reaction mixture.

-

Mechanism: The F⁻ anion displaces the Cl⁻. The driving force is the high bond energy of S-F vs S-Cl.[5]

-

Workup: Extract with Dichloromethane (DCM). Wash with brine. Dry over MgSO₄.

-

-

Purification:

-

Flash column chromatography (Hexanes/Ethyl Acetate). Sulfonyl fluorides are typically stable on silica gel, unlike chlorides.

-

Visualization: Synthesis Workflow

Figure 2: One-pot oxidative chlorination-fluorination pathway.

Part 4: Applications in Drug Discovery[1][6][7]

1. Covalent Fragment Screening

This molecule serves as a "scout" fragment.

-

Workflow: The bromide end is coupled to a diversity element (e.g., a biaryl system). The resulting library is screened against a protein target.

-

Hit Identification: If the molecule binds, the -SO₂F warhead may react with a proximal nucleophile (e.g., Serine-195 in proteases), permanently labeling the protein. This is detected via Mass Spectrometry.

2. PROTACs (Proteolysis Targeting Chimeras)

The sulfonyl fluoride can act as the covalent anchor to the E3 ligase or the Target Protein.

-

Example: Conjugating the 6-bromo position to a Thalidomide analog (Cereblon binder) and using the -SO₂F to covalently lock onto a target protein that lacks deep binding pockets.

3. Late-Stage Functionalization

Because the S-F bond is stable, it can be carried through multi-step synthesis.

-

Protocol: Perform Suzuki coupling on the bromide first. Perform amide coupling or esterification elsewhere. Finally, activate the -SO₂F with a silyl ether to snap two complex fragments together (the "Click" step).

Part 5: Handling & Safety (E-E-A-T)

Warning: Sulfonyl fluorides are covalent modifiers.[1] While less reactive than acid halides, they can irreversibly inhibit enzymes if inhaled or absorbed.

-

Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Ventilation: Always handle in a fume hood.

-

Decontamination: Spills should be treated with a solution of dilute NaOH and glycine (amine nucleophile) to quench the electrophile by converting it to the sulfonamide or sulfonate.

-

Storage: Store in glass or fluoropolymer containers. Avoid long-term storage in basic buffers, which may accelerate hydrolysis.

References

-

Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H., et al. (2024). "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators." RSC Medicinal Chemistry.[6] Link

-

BenchChem. "6-Cyanopyridine-2-sulfonyl fluoride Synthesis & Properties." (Analogous synthesis protocols). Link

-

Enamine. "Aliphatic and Heteroaromatic Sulfonyl Fluorides for SuFEx Click Chemistry." Link

-

PubChem. "Pyridine-2-sulfonyl fluoride derivatives." National Library of Medicine. Link

Sources

- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]

- 3. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 6. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility & Handling of 6-Bromopyridine-2-sulfonyl fluoride

[1][2]

Executive Summary

6-Bromopyridine-2-sulfonyl fluoride (CAS: 1934413-84-9) is a specialized heterocyclic building block primarily utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry and medicinal chemistry campaigns.[1][2] Its dual functionality—combining a reactive sulfonyl fluoride electrophile with a brominated pyridine scaffold—makes it a versatile linchpin for fragment-based drug discovery (FBDD) and covalent inhibition strategies.[1][2][3]

This guide details the solubility profile, solvent compatibility, and dissolution protocols required to maintain the integrity of this reagent during experimental workflows.

Physicochemical Profile & Solubility Logic

To understand the solubility behavior of 6-Bromopyridine-2-sulfonyl fluoride, one must analyze its structural components:

-

Pyridine Ring (Heterocyclic Core): Imparts moderate polarity and potential for

- -

Sulfonyl Fluoride (-SO

F): A polar, electrophilic warhead.[2][3][4] Unlike sulfonyl chlorides, the S-F bond is shorter, stronger, and less prone to rapid hydrolysis, allowing for stability in wet organic solvents under neutral conditions.[3] -

Bromine Substituent (-Br): A lipophilic handle at the C6 position.[1][2][3] This significantly increases the compound's solubility in halogenated and non-polar organic solvents compared to the non-brominated parent (PyFluor).[3]

Predicted Solubility Grades

Based on structural analogs and standard isolation protocols for pyridine sulfonyl fluorides, the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Solubility Grade | Application Context |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Primary reaction solvent; extraction.[1][2] |

| Polar Aprotic | THF, Acetonitrile (MeCN), Acetone | High | SuFEx reactions; library synthesis.[3] |

| Dipolar Aprotic | DMSO, DMF, DMA | High | Stock solutions for biological assays (HTS).[3] |

| Esters | Ethyl Acetate (EtOAc) | Good | Chromatography eluent; workup solvent.[2][3][5] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate/Reactive | Caution:[2][3] Potential for solvolysis/transesterification over time.[1][3][6] |

| Alkanes | Hexanes, Pentane, Heptane | Low/Insoluble | Anti-solvent for precipitation/recrystallization.[3] |

| Aqueous | Water, PBS Buffer | Low/Hydrolytic | Immiscible; slow hydrolysis to sulfonic acid.[3] |

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (DMSO/DMF)

Purpose: Creating stable stocks for biological screening or kinetic NMR studies.[1][2][3]

-

Weighing: Accurately weigh 10–50 mg of 6-Bromopyridine-2-sulfonyl fluoride into a glass vial. Note: Avoid using plastic weighing boats for extended periods as lipophilic compounds can stick.[2]

-

Solvent Addition: Add anhydrous DMSO or DMF to achieve a concentration of 100 mM .[1][2][3]

-

Calculation: For MW

240.05 g/mol (Estimation based on formula C

-

-

Dissolution: Vortex for 30 seconds. The compound should dissolve instantly at room temperature.[1][3]

-

Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

Protocol B: Reaction Solvent Selection for SuFEx Chemistry

Purpose: Choosing the right medium for covalent coupling to amines or phenols.[3]

-

Standard Conditions: Use DCM or MeCN .[1][2][3]

-

Why: These solvents solubilize both the sulfonyl fluoride and the organic base (e.g., DIPEA, TEA) without interfering with the S(VI) exchange mechanism.[3]

-

-

Biphasic Conditions: DCM / Water or EtOAc / Water .[1][2][3]

-

Why: The unique stability of the S-F bond allows SuFEx to proceed in biphasic systems, often using inorganic bases like K

CO

-

Stability & Handling in Solution

While sulfonyl fluorides are "shelf-stable" compared to sulfonyl chlorides, they are not inert.[1][2][3]

-

Hydrolysis Risk: In the presence of water and a base (or nucleophilic buffer components), the -SO

F group will slowly hydrolyze to the sulfonic acid (-SO-

Indicator: A drop in pH or the appearance of a broad peak near 0 ppm in

F NMR (fluoride ion) indicates decomposition.[3]

-

-

Alcoholysis: Avoid storing in methanol or ethanol for prolonged periods (days/weeks), especially if the solution is not pH neutral. Sulfonate ester formation can occur.[1][3][6][7][8]

-

Incompatibility: Do not mix with strong reducing agents (e.g., LiAlH

) or organolithiums unless the specific reaction dictates immediate consumption.[3]

Visualizations

Figure 1: Solubility & Workflow Decision Tree

This diagram guides the researcher through solvent selection based on the intended application (Synthesis vs. Screening).[3]

Caption: Solvent selection logic for 6-Bromopyridine-2-sulfonyl fluoride based on experimental stage.

Figure 2: SuFEx Reactivity & Stability Cycle

This diagram illustrates the chemical fate of the compound in different solvent environments.[3]

Caption: Competitive pathways: Desired SuFEx conjugation vs. hydrolytic degradation.

References

-

Sharpless, K. B., et al. (2014).[3][8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Enamine. "PyFluor: Pyridine-2-sulfonyl fluoride Reagent."[1][2][3][9] Enamine Store Technical Data.

-

BLD Pharm. "Product Analysis: 6-Bromopyridine-2-sulfonyl fluoride (CAS 1934413-84-9)."[1][2][3] BLD Pharm Catalog.

-

Cornella, J., et al. (2020).[3][7] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[1][2][3][10]

-

BenchChem. "6-Cyanopyridine-2-sulfonyl fluoride: Properties and Applications."[1][2][3] BenchChem Compound Database.

Sources

- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 더랩케미칼 - 6-Bromopyridine-2-sulfonyl fluoride-R145984 [thelabchemical.com]

- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 8. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PyFluor - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

6-Bromopyridine-2-sulfonyl fluoride as a SuFEx click chemistry hub

6-Bromopyridine-2-sulfonyl Fluoride: A Premier SuFEx Click Chemistry Hub

Executive Summary 6-Bromopyridine-2-sulfonyl fluoride (6-Br-Py-SO₂F) represents a specialized class of bifunctional reagents in modern medicinal chemistry. It serves as a multidimensional "hub" by combining two orthogonal reactivity profiles within a single, compact heteroaromatic scaffold: a metal-labile bromide for cross-coupling and a latent sulfonyl fluoride electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry. This guide details the synthesis, mechanistic logic, and experimental protocols for utilizing this molecule to accelerate fragment-based drug discovery (FBDD) and bioconjugation.

The Strategic Value of the Pyridine Core

Unlike benzene-based SuFEx hubs (e.g., 3-fluorosulfonylbenzoyl fluoride), the pyridine core of 6-Br-Py-SO₂F offers distinct physicochemical advantages:

-

Solubility: The heterocyclic nitrogen increases polarity, improving solubility in aqueous buffers required for biological assays.

-

Electronic Modulation: The electron-deficient nature of the pyridine ring activates the C-Br bond for oxidative addition (Pd/Ni catalysis) while stabilizing the sulfonyl fluoride against premature hydrolysis.

-

Binding Affinity: The pyridine nitrogen can serve as a hydrogen bond acceptor in active sites, adding pharmacophoric value beyond acting as a mere linker.

Mechanistic Insight: Orthogonal Reactivity

The utility of 6-Br-Py-SO₂F lies in its ability to undergo sequential, non-interfering transformations.

-

Handle A: The Bromide (C-Br)

-

Reactivity: Susceptible to Pd(0) and Ni(0) oxidative addition.

-

Conditions: Standard Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira conditions.

-

Orthogonality: The sulfonyl fluoride group (SO₂F) is chemically inert to the basic, reductive, and thermal conditions typical of cross-coupling (e.g., K₂CO₃, 80°C), provided no strong nucleophiles (like alkoxides) are present to trigger premature SuFEx.

-

-

Handle B: The Sulfonyl Fluoride (SO₂F) [1]

-

Reactivity: A "sleeping beauty" electrophile. It resists hydrolysis and reduction but reacts rapidly with silyl ethers (Si-O-Ar) or amines upon specific activation (e.g., DBU, BEMP, or bifluoride catalysts).

-

Mechanism:[2] Concerted substitution at S(VI) via a pentacoordinate intermediate.

-

Visualizing the Hub Workflow

The following diagram illustrates the divergent synthesis pathways available from this single hub.

Caption: Divergent synthesis pathways from the 6-Br-Py-SO₂F hub. Path A prioritizes scaffold building; Path B prioritizes linker installation.

Experimental Protocols

Protocol A: Synthesis of the Hub (From Thiol)

While commercially available, the de novo synthesis ensures freshness and cost-efficiency for large-scale campaigns. The oxidative chlorination-fluorination sequence is the gold standard.

Reagents:

-

6-Bromo-2-mercaptopyridine (1.0 equiv)

-

Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13% active chlorine)

-

Potassium Bifluoride (KHF₂, 10.0 equiv)

-

Solvent: Acetonitrile/Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve 6-bromo-2-mercaptopyridine in MeCN/H₂O (1:1) in a round-bottom flask. Cool the mixture to -10°C using an ice-salt bath.

-

Oxidative Chlorination: Add NaOCl solution dropwise over 30 minutes. Critical: Maintain temperature below 0°C to prevent over-oxidation or hydrolysis of the intermediate sulfonyl chloride. The solution will turn milky/yellow.

-

Fluorination (In-Situ): Immediately after NaOCl addition is complete, add solid KHF₂ in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The KHF₂ displaces the unstable chloride with fluoride.[1][2]

-

Workup: Dilute with EtOAc and wash with water (x3) and brine. The sulfonyl fluoride is lipophilic. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). Sulfonyl fluorides typically elute easily due to low polarity.

Validation:

-

¹⁹F NMR: Look for a singlet around +65 ppm (characteristic of Ar-SO₂F).

-

Stability Check: The product should be a white/off-white solid stable at room temperature.

Protocol B: Suzuki-Miyaura Coupling (Preserving SO₂F)

This protocol demonstrates the stability of the SO₂F group under Pd-catalysis.

Reagents:

-

6-Br-Py-SO₂F (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₃PO₄ (3.0 equiv) - Note: Avoid strong hydroxide bases.

-

Solvent: 1,4-Dioxane (anhydrous)

Methodology:

-

Charge a microwave vial with the Hub, Boronic Acid, Base, and Catalyst.

-

Evacuate and backfill with Argon (x3).

-

Add degassed Dioxane.

-

Heat at 80°C for 4-6 hours (or microwave 100°C for 30 min).

-

Observation: The reaction should proceed cleanly to the biaryl product. The SO₂F group remains intact because the oxidative addition of Pd occurs preferentially at the C-Br bond, and K₃PO₄ is not nucleophilic enough to hydrolyze the S-F bond rapidly.

Protocol C: SuFEx Click Reaction (S-F Exchange)

This protocol links the hub to a phenol or amine.

Reagents:

-

Functionalized Hub (from Protocol B) or Raw Hub.

-

Nucleophile: Aryl Silyl Ether (Ar-OTMS) or Primary Amine.

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%).

-

Solvent: Acetonitrile (MeCN).

Methodology:

-

Dissolve the Hub and the Nucleophile (1.1 equiv) in MeCN.

-

Add DBU at room temperature.

-

Monitor: The reaction is often complete within 15-60 minutes.

-

Workup: Unlike traditional sulfonylation (which produces HCl salts), SuFEx produces silyl fluoride (TMS-F) gas or benign byproducts. Simple concentration or filtration often yields pure product.

Quantitative Data Comparison

| Feature | Sulfonyl Chloride (SO₂Cl) | Sulfonyl Fluoride (SO₂F) | Benefit of 6-Br-Py-SO₂F Hub |

| Bond Energy | S-Cl: ~46 kcal/mol | S-F: ~90 kcal/mol | High thermodynamic stability; shelf-stable solid. |

| Redox Stability | Susceptible to reduction | Resistant to reduction | Compatible with reductive biological environments. |

| Selectivity | Reacts with water/alcohols promiscuously | Reacts only with activated nucleophiles | Allows for specific bioconjugation in complex media. |

| Pd-Compatibility | Decomposes/Poisons catalyst | Inert | Enables "Suzuki-First" synthetic strategies. |

Safety & Handling

-

Toxicity: Sulfonyl fluorides are covalent electrophiles. While less reactive than chlorides, they can inhibit serine proteases (e.g., PMSF).[3] Handle with gloves and in a fume hood.

-

Hydrolysis: While stable, prolonged exposure to basic water (pH > 10) will eventually hydrolyze the SO₂F to the sulfonate (SO₃⁻). Store in a desiccator.

References

-

Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. Source: Angewandte Chemie International Edition (2017). URL:[Link]

-

A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Source: The Journal of Organic Chemistry (2006).[4] URL:[Link]

-

The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. Source: ACS Catalysis (2021). URL:[Link]

-

One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Source: Chemical Science (2017).[5] URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 6-Bromopyridine-2-sulfonyl Fluoride: Sourcing, Specification, and Application for Drug Discovery Professionals

Introduction

6-Bromopyridine-2-sulfonyl fluoride is a pivotal reagent in modern medicinal chemistry and drug development. Its unique bifunctional structure, featuring a reactive sulfonyl fluoride group and a versatile bromopyridine core, makes it an invaluable building block for creating complex molecular architectures. The sulfonyl fluoride moiety is notably more stable than its sulfonyl chloride counterpart, yet it exhibits exquisite reactivity towards nucleophiles under specific conditions, enabling precise covalent modifications of target proteins. This has led to its widespread use in the synthesis of novel therapeutic agents, particularly as a precursor for sulfonamide-containing drugs and as a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2]

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 6-Bromopyridine-2-sulfonyl fluoride, focusing on critical aspects of supplier selection, purity verification, and practical application.

Sourcing and Qualification of 6-Bromopyridine-2-sulfonyl Fluoride

The success of a synthesis heavily relies on the quality of the starting materials. Sourcing high-purity 6-Bromopyridine-2-sulfonyl fluoride is the foundational step for reproducible and reliable experimental outcomes.

Supplier Evaluation

When selecting a supplier, consider the following:

-

Comprehensive Documentation: Reputable suppliers provide a detailed Certificate of Analysis (CoA) with each batch.[3][4][5] This document should clearly state the purity, the method of analysis (e.g., HPLC, NMR), and the results.

-

Batch-to-Batch Consistency: Consistency is crucial for long-term research and development projects. Inquire about the supplier's quality control processes and their ability to provide materials with consistent purity profiles over time.

-

Technical Support: A reliable supplier should have accessible technical support to answer questions regarding product specifications, stability, and handling.

Purity Specifications

While specifications can vary slightly between suppliers, a high-quality batch of 6-Bromopyridine-2-sulfonyl fluoride typically meets the following criteria. It is imperative to verify these parameters upon receipt of the material.

| Parameter | Typical Specification | Analytical Method | Purpose |

| Purity | ≥98% | HPLC, GC, ¹H NMR | Confirms the percentage of the active compound and identifies potential impurities that could interfere with reactions. |

| Appearance | White to off-white solid | Visual Inspection | A significant deviation in color may indicate contamination or degradation. |

| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, MS | Verifies the correct chemical structure and molecular weight. |

| Moisture Content | ≤0.5% | Karl Fischer Titration | Sulfonyl fluorides are sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid. |

Table 1: Typical Purity Specifications for 6-Bromopyridine-2-sulfonyl fluoride.

Analytical Characterization and Quality Control Workflow

An independent verification of the material's quality upon receipt is a cornerstone of good laboratory practice. This "self-validating" system ensures that the material conforms to the required standards before its inclusion in critical experiments.

Key Physicochemical Properties

| Property | Value |

| CAS Number | 1934413-84-9[6] |

| Molecular Formula | C₅H₃BrFNO₂S |

| Molecular Weight | 239.05 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C, under an inert atmosphere, away from moisture.[7] |

Table 2: Physicochemical Properties of 6-Bromopyridine-2-sulfonyl fluoride.

Incoming Material Verification Workflow

Implementing a standardized workflow for quality control is essential. The following diagram outlines a logical sequence for the verification of newly received 6-Bromopyridine-2-sulfonyl fluoride.

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a general procedure for the synthesis of a sulfonamide from 6-Bromopyridine-2-sulfonyl fluoride and a generic primary amine.

Materials:

-

6-Bromopyridine-2-sulfonyl fluoride (1.0 eq)

-

Primary amine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon). This is critical to prevent hydrolysis of the sulfonyl fluoride by atmospheric moisture.

-

Dissolution: Dissolve 6-Bromopyridine-2-sulfonyl fluoride (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) dropwise. The base scavenges the HF byproduct, driving the reaction to completion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes excess acid and base.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

-

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the longevity of the reagent and the safety of laboratory personnel.

-

Handling: Always handle 6-Bromopyridine-2-sulfonyl fluoride in a well-ventilated chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [8]Avoid inhalation of dust and contact with skin and eyes. [9][10]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [9][11]For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to minimize degradation.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. [11]Do not allow the product to enter drains. [10]

Conclusion

6-Bromopyridine-2-sulfonyl fluoride is a powerful and versatile reagent for drug discovery and development. Its unique reactivity profile, enabled by the stable yet reactive sulfonyl fluoride group, allows for the construction of diverse sulfonamide libraries and other complex molecules. By adhering to stringent sourcing and quality control standards, and by understanding its chemical properties and handling requirements, researchers can effectively leverage this compound to accelerate the discovery of new therapeutic agents.

References

-

Synthetic Routes to Arylsulfonyl Fluorides . MDPI. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry . Royal Society of Chemistry. [Link]

-

Recent advances in the synthesis of sulfonyl fluorides . CONICET Digital. [Link]

-

2-Bromo-6-Fluoropyridine 98.0%(GC) . PureSynth. [Link]

-

Applications of Sulfonyl Fluorides . ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. parchem.com [parchem.com]

- 7. chemscene.com [chemscene.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

safety data sheet (SDS) for 6-Bromopyridine-2-sulfonyl fluoride

[1]

Executive Summary & Substance Identity

6-Bromopyridine-2-sulfonyl fluoride is a bifunctional heteroaromatic building block used primarily in drug discovery and chemical biology.[1] It serves as a "SuFEx Hub," featuring two distinct reactive handles: a sulfonyl fluoride (for click-chemistry ligation) and a bromo-substituent (for cross-coupling or nucleophilic aromatic substitution).[1]

Unlike traditional sulfonyl chlorides, this fluoride analog exhibits enhanced stability toward hydrolysis, allowing for handling under open-air conditions for short periods.[1] However, it remains a potent electrophile and must be treated as a corrosive substance capable of releasing fluoride ions upon metabolic or chemical decomposition.[1]

Product Identifiers

| Parameter | Detail |

| Chemical Name | 6-Bromopyridine-2-sulfonyl fluoride |

| CAS Number | 1934413-84-9 |

| Molecular Formula | C₅H₃BrFNO₂S |

| Molecular Weight | 240.05 g/mol |

| Appearance | White to off-white solid (low melting point) or colorless oil |

| Solubility | Soluble in DCM, THF, Acetonitrile; hydrolyzes slowly in water.[1][2][3][4] |

Hazard Identification (GHS Classification)

Based on read-across data from Pyridine-2-sulfonyl fluoride (PyFluor) and general sulfonyl fluoride reactivity.[1]

GHS Label Elements

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1][5] | H314 |

| Serious Eye Damage | 1 | Causes serious eye damage.[1][5][6] | H318 |

| Acute Toxicity (Oral) | 3 | Toxic if swallowed.[1] | H301 |

| Corrosive to Metals | 1 | May be corrosive to metals.[1] | H290 |

Precautionary Statements (Selected)

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][5] Rinse skin with water [or shower].[1][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][6] Remove contact lenses, if present and easy to do.[1][5][6] Continue rinsing.[1][5][6]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Technical Handling & Storage Protocols

Storage Architecture

The stability of the S(VI)-F bond is superior to S(VI)-Cl, but the pyridine ring renders the sulfonyl group susceptible to nucleophilic attack.[1]

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] Moisture can slowly hydrolyze the compound to the sulfonic acid and HF.[1]

-

Container: Tightly sealed glass vials with PTFE-lined caps.[1] Do not store in metal containers due to potential corrosion (H290).[1][5]

Experimental Workflow: The "Dry-Wet-Dry" Cycle

To maintain reagent integrity and safety, follow this strict workflow:

Figure 1: Safe handling workflow.[1][7] Note the critical step of warming to room temperature before opening to prevent condensation, which degrades the reagent.[1]

Reaction Setup (SuFEx Conditions)

-

Glassware: Oven-dried glassware is standard.[1]

-

Base Selection: Unlike sulfonyl chlorides which require stoichiometric base to scavenge HCl, sulfonyl fluorides in SuFEx often use catalytic activation (e.g., DBU, BEMP) or silyl ether activation.[1]

-

Quenching: Any unreacted sulfonyl fluoride should be quenched with aqueous sodium hydroxide (1M) or saturated sodium bicarbonate to hydrolyze the fluoride to the inert sulfonate.[1] Caution: This generates fluoride ions (F⁻).[1]

Emergency Response & Toxicology

The Fluoride Factor

While 6-Bromopyridine-2-sulfonyl fluoride is not Hydrogen Fluoride (HF) gas, its hydrolysis releases fluoride ions.[1] In cases of significant skin exposure or ingestion, systemic fluoride toxicity is a theoretical risk.[1]

-

First Aid (Skin): Wash with copious water.[1][8] Apply Calcium Gluconate (2.5%) gel if irritation persists or if the burn is deep.[1] This binds free fluoride ions.[1]

-

First Aid (Eyes): Irrigate for 15 minutes.[1][9] Do not apply calcium gluconate to eyes unless directed by a specialist (use sterile saline/water).[1]

Fire Fighting

Application Context: The SuFEx Hub

This compound is valuable because it allows for orthogonal functionalization .[1] The 6-bromo position allows for metal-catalyzed coupling (Suzuki, Buchwald-Hartwig) distinct from the sulfur-fluoride exchange (SuFEx) click reaction.[1]

Reactivity Diagram

The following diagram illustrates the "Bifunctional Hub" concept, guiding synthetic strategy.

Figure 2: Orthogonal reactivity profile.[1] The Br-site allows scaffold modification, while the SO2F-site acts as a latent "click" handle activated by specific Lewis acids or protein microenvironments.[1]

Scientific Rationale for Use

-

Redox Stability: Unlike sulfonyl chlorides, the S-F bond is homolytically strong and resistant to reduction, making it compatible with radical chemistry or reductive biological environments.[1]

-

Thermodynamic Stability: The high bond energy of S-F (approx. 130 kcal/mol) means it resists hydrolysis at neutral pH, allowing for easier handling than the chloride analog.[1]

-

Specific Activation: It reacts exclusively with nucleophiles (amines, phenols) only when "activated" by protonation or silylation, preventing off-target side reactions.[1]

Disposal & Environmental Control[1][7]

-

Waste Stream: Halogenated Organic Waste.[1]

-

Pre-treatment: Treat waste streams with calcium hydroxide or calcium chloride to precipitate fluoride as insoluble Calcium Fluoride (CaF₂) before disposal, if required by local regulations.[1]

-

Environmental: Do not allow to enter drains. Toxic to aquatic life due to pH shift and fluoride release.[1]

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[1][10] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from [Link][1]

-

Mahapatra, S., et al. (2018).[1] Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Journal of Organic Chemistry. Retrieved from [Link][1]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. 937379-49-2 | 6-Bromo-2-fluoropyridine - Fluoropharm [fluoropharm.com]

- 3. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-bromo-6-methylpyridine-2-sulfonylfluoride (C6H5BrFNO2S) [pubchemlite.lcsb.uni.lu]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 6-Bromopyridine-2-sulfonyl fluoride [myskinrecipes.com]

- 8. 2-Bromo-6-fluoropyridine | 144100-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]

reactivity profile of 6-bromo-substituted sulfonyl fluorides

A Technical Guide to Bifunctional SuFEx Linchpins

Executive Summary

This technical guide analyzes the chemical behavior and application of 6-bromo-substituted sulfonyl fluorides (e.g., 6-bromo-2-pyridinesulfonyl fluoride, 6-bromo-2-naphthalenesulfonyl fluoride). These molecules function as high-value bifunctional linchpins in medicinal chemistry and chemical biology. Their utility is derived from the orthogonality between the aryl bromide (susceptible to Pd-catalyzed cross-coupling) and the sulfonyl fluoride (latent electrophile for SuFEx click chemistry). This guide details the mechanistic underpinnings, stability profiles, and experimental workflows for leveraging these scaffolds to build Targeted Covalent Inhibitors (TCIs) and proteomic probes.

Part 1: The Chemical Architecture & Orthogonality

The defining feature of 6-bromo-substituted sulfonyl fluorides is the coexistence of two electrophilic sites with distinct activation energy landscapes.

1.1 Electronic & Steric Considerations

-

The Sulfonyl Fluoride (

): Unlike sulfonyl chlorides, the S–F bond is thermodynamically stable ( -

The Bromide (

): Located at the 6-position (typically in quinoline, naphthalene, or pyridine systems), this handle provides a site for C–C or C–N bond formation via transition metal catalysis. -

Inductive Effects: In heteroomatic systems (e.g., pyridine), a 6-bromo substituent exerts an inductive withdrawing effect (

), which slightly increases the electrophilicity of the sulfonyl fluoride at the 2-position. However, this effect is secondary to the high stability of the S(VI) center.

1.2 The Orthogonality Principle

The core value proposition is that

Figure 1: The orthogonal reactivity landscape. The bromide allows library expansion (Ligand attachment) while the sulfonyl fluoride remains dormant until biological activation.

Part 2: Reactivity Profile Data

The following data summarizes the stability and reactivity of the sulfonyl fluoride moiety under conditions typically used to engage the bromide handle.

| Reaction Class | Reagent/Condition | SO₂F Stability | Outcome |

| Suzuki Coupling | High | Exclusive C–C bond formation at Br. No hydrolysis of SO₂F. | |

| Buchwald-Hartwig | High | Exclusive C–N bond formation at Br. | |

| Reduction | High | SO₂F resists reduction (unlike SO₂Cl). | |

| Hydrolysis | pH 7.4 PBS Buffer, 24h | High | |

| SuFEx (Chemical) | Phenol, DBU (base), DCM | Reactive | Formation of Sulfonate ester (fast). |

| SuFEx (Biological) | Protein (Ser/Tyr/Lys), Physiological pH | Latent | Reacts only if "planted" in proximity to nucleophile. |

Technical Insight: In Suzuki couplings, avoid using silanol-based bases or additives, as the silanolate anion can prematurely activate the SuFEx mechanism. Carbonate and phosphate bases are safe.

Part 3: Experimental Protocols

Protocol A: Selective Suzuki Coupling (Preserving SO₂F)

Objective: To attach a recognition element (R-B(OH)₂) to the 6-position of 6-bromo-2-pyridinesulfonyl fluoride.

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

6-bromo-2-pyridinesulfonyl fluoride (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

- (5 mol%)

- (2.0 equiv)

-

-

Solvation: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

-

Reaction: Seal and heat to

for 4–12 hours. Monitor by LC-MS.-

Checkpoint: Look for the mass shift of the bromide to the aryl group. The characteristic SO₂F pattern (loss of F or SO₂F fragment) should remain visible in MS fragmentation.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: Sulfonyl fluorides are stable on silica gel, unlike chlorides which degrade.

-

Protocol B: SuFEx Activation (The "Click" Step)

Objective: To validate the reactivity of the synthesized probe against a model phenol (simulating a Tyrosine residue).

-

Mix: Dissolve the functionalized sulfonyl fluoride (1.0 equiv) and a phenol derivative (1.1 equiv) in DCM or Acetonitrile.

-

Activate: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or BEMP (polymer-supported base).

-

Alternative: For silyl ether activation, use the silyl ether of the phenol and catalytic fluoride source (TBAT, 5 mol%).

-

-

Monitor: Reaction is typically complete within 15–60 minutes at RT.

-

Mechanism: The base deprotonates the phenol; the phenoxide attacks the sulfur center, ejecting fluoride. The fluoride ion is stabilized by the protonated base

.

Part 4: Mechanism of Action (The "Plant-and-Cast" Strategy)

In drug discovery, these reagents are used for Targeted Covalent Inhibition . The ligand (attached at the 6-position) drives the molecule into the protein binding pocket ("Planting"). Once bound, the local high effective concentration allows the sulfonyl fluoride (at the 2-position) to react with a non-catalytic nucleophile ("Casting").

Figure 2: The kinetic mechanism of a SuFEx-based Targeted Covalent Inhibitor.

References

-

SuFEx Click Chemistry: Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][3][4] Angewandte Chemie International Edition, 2014.

-

Pd-Catalyzed Coupling of Sulfonyl Fluorides: Qin, H. L., et al. "'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction." Chemistry – A European Journal, 2019.

-

Proximity-Enhanced Reactivity: Jones, L. H., et al. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry."[5] PNAS, 2018.

-

Medicinal Chemistry Applications: Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 2015.

Sources

- 1. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 2. 6-bromo-1-fluoronaphthalen-2-ol synthesis - chemicalbook [chemicalbook.com]

- 3. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pnas.org [pnas.org]

Methodological & Application

how to synthesize sulfonamides from 6-Bromopyridine-2-sulfonyl fluoride

Yields are generally good but can be lower for sterically hindered or electronically deactivated amines. [7][12]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Amine is weakly nucleophilic.2. Insufficient activation of sulfonyl fluoride.3. Reaction temperature too low. | 1. Ensure the catalyst [Ca(NTf₂)₂] is added and is anhydrous.<[7][12]br>2. Increase the reaction temperature in 10 °C increments.3. Increase the excess of the amine nucleophile to 2.5-3.0 equivalents. |

| Formation of Side Products | 1. Amine starting material is unstable to heat.2. Presence of multiple nucleophilic sites on the amine. | 1. Attempt the reaction at a lower temperature for a longer duration.2. If necessary, use a suitable protecting group strategy for other nucleophilic functional groups. |

| Difficult Purification | 1. Product and starting material have similar polarity.2. Presence of baseline impurities. | 1. Drive the reaction to full conversion to eliminate starting material.2. Optimize the solvent system for chromatography (e.g., add a small percentage of DCM or methanol).3. Consider recrystallization as an alternative purification method. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Chemical Hazards:

-

Sulfonyl Fluorides: Can be irritants and should be handled with care.

-

Amines: Many amines are corrosive, toxic, and have strong odors. Avoid inhalation and skin contact.

-

Solvents: Organic solvents like ethyl acetate, hexanes, and t-amyl alcohol are flammable. Keep away from ignition sources.

-

Bases: Triethylamine and DIPEA are corrosive and flammable.

-

References

-

Ball, N. D., & Bédard, A. C. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 4059–4062. Available at: [Link]

-

Ball, N. D., & Bédard, A. C. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. Available at: [Link]

-

Ball, N. D., & Bédard, A. C. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. Available at: [Link]

-

Tyndall, E. M., & Zottig, V. E. (2014). Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

-

Larraufie, M., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. Available at: [Link]

-

Li, W., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH. Available at: [Link]

-

Schäfer, T., et al. (2023). Synthesis of Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. YouTube. Available at: [Link]

-

Tlaceca, A., & Tlaczala, M. (2020). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. ResearchGate. Available at: [Link]

-

Emura, T., et al. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synlett. Available at: [Link]

-

Li, J., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]

-

Mondal, S., & Samanta, S. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate. Available at: [Link]

-

Preipo, M. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. LinkedIn. Available at: [Link]

-

Malek, F., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. Available at: [Link]

-

Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

-

Elgemeie, G. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]

-

Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

-

Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

-

Li, S., et al. (2017). Installation of -SO2F groups onto primary amides. PMC - NIH. Available at: [Link]

- Google Patents. (2024). Pyridinylsulfonamide compounds and their use in therapy. Google Patents.

-

Reddit. (2025). Amide coupling. Reddit. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 4. frontiersrj.com [frontiersrj.com]

- 5. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarship.claremont.edu [scholarship.claremont.edu]

- 13. youtube.com [youtube.com]

Application Note: Covalent Protein Labeling with 6-Bromopyridine-2-sulfonyl Fluoride Probes

Executive Summary

This guide details the application of 6-Bromopyridine-2-sulfonyl fluoride (6-Br-Py-SF) as a privileged bifunctional scaffold for covalent protein labeling and ligand discovery. Unlike traditional sulfonyl chlorides, which are moisture-sensitive and promiscuous, sulfonyl fluorides (SFs) possess a unique stability-reactivity profile enabled by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

The 6-Br-Py-SF scaffold is distinct due to its tunable electrophilicity (enhanced by the pyridine nitrogen) and its structural versatility (the 6-bromo substituent serves as a handle for ligand attachment). This note provides protocols for using 6-Br-Py-SF to target non-catalytic nucleophiles—specifically Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) —in complex proteomes.

Mechanism of Action & Chemical Logic

The SuFEx Mechanism

The sulfonyl fluoride warhead operates via a nucleophilic substitution at the sulfur center. The reaction is thermodynamically driven but kinetically stabilized, meaning the S(VI)-F bond is stable in aqueous buffer until "activated" by the specific environment of a protein binding pocket (e.g., hydrogen bonding to the fluoride, proximity to a basic residue).

Target Residues:

-

Tyrosine: Reacts via the phenolate anion. Often requires a nearby basic residue to lower the pKa of the phenol.

-

Lysine: Reacts via the ε-amino group. Favored at slightly alkaline pH (7.5–8.5).

-

Histidine: Reacts via the imidazole nitrogen.

The Role of the Pyridine Scaffold

The pyridine ring acts as an electron-withdrawing group (EWG), making the sulfonyl sulfur more electrophilic compared to a standard phenyl-SF.

-

6-Bromo Effect: The bromine atom at the 6-position provides additional inductive electron withdrawal, further enhancing reactivity. Crucially, it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to attach recognition elements (ligands) or reporter tags (biotin/fluorophores) distal to the warhead.

Figure 1: Mechanism of covalent labeling.[1] The 6-Br-Py-SF probe first binds via affinity (if ligand-conjugated) or diffuses to the site, followed by SuFEx-mediated covalent bond formation.

Experimental Workflow: Probe Synthesis & Labeling

Phase I: Probe Construction (Ligand Attachment)

Note: If using 6-Br-Py-SF as a fragment, skip to Phase II. If creating a targeted probe, follow this step.

The 6-bromo position is the entry point for diversification. Reaction: Suzuki-Miyaura Coupling. Reagents: 6-Br-Py-SF (1 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), K3PO4 (3 equiv). Conditions: Dioxane/H2O (4:1), 80°C, 2-4 hours. Note: The SF group is generally stable under these mild coupling conditions.

Phase II: Protein Labeling Protocol

Materials:

-

Buffer A: 50 mM HEPES or PBS, pH 7.5 (Standard).

-

Buffer B: 50 mM Tris-HCl, pH 8.5 (For enhanced Lysine/Tyrosine reactivity).

-

Stock Solution: 50 mM 6-Br-Py-SF probe in anhydrous DMSO.

-

Target Protein: Purified (>90%) at 1–10 µM.

Step-by-Step Protocol:

-

Preparation: Dilute the protein to 5 µM in the chosen Buffer.

-

Probe Addition: Add the probe stock to the protein solution to a final concentration of 50–100 µM (10-20x excess).

-

Control: Add DMSO only to a separate sample.

-

Competition Control: Pre-incubate with a non-covalent inhibitor (if available) for 30 min before adding the probe.

-

-

Incubation: Incubate at 25°C for 4 to 12 hours .

-

Insight: SF reactions are slower than acrylamides. Overnight incubation is often required for maximal occupancy of Tyrosine residues.

-

-

Quenching: No chemical quench is strictly necessary for LC-MS, but adding 1% Formic Acid stops the reaction for analysis. For gel-based analysis, add SDS-PAGE loading buffer and boil (95°C, 5 min).

-

Note: The S-O or S-N bond formed is stable to boiling and SDS-PAGE.

-

Phase III: Analysis & Validation

Method A: Intact Protein LC-MS (Gold Standard)

-

System: Q-TOF or Orbitrap Mass Spectrometer.

-

Column: C4 or C8 Reverse Phase.

-

Result: Look for a mass shift of + [Probe MW - 20 Da] .

-

Explanation: The loss of HF (MW ~20) is characteristic of the SuFEx reaction (Probe-SO2F + Protein-H -> Probe-SO2-Protein + HF).

-

Method B: Tryptic Digestion & Peptide Mapping

-

Purpose: To identify the exact residue labeled.

-

Modifications to search:

-

Add the mass of the probe (minus F) as a variable modification on Y, K, H, and S.

-

Look for "missed cleavages" if Lysine is modified, as Trypsin will not cut at a sulfonylated Lysine.

-

Data Presentation & Optimization[2][3]

Quantitative Optimization Table

Use this table to optimize labeling efficiency for your specific target.

| Parameter | Condition A (Conservative) | Condition B (Aggressive) | Rationale |

| pH | 7.4 (PBS) | 8.5 (Tris) | Higher pH deprotonates Tyr (pKa ~10) and Lys (pKa ~10.5), increasing nucleophilicity. |

| Temp | 4°C | 37°C | Higher temp accelerates SuFEx kinetics but increases risk of protein unfolding. |

| Time | 1 hour | 16-24 hours | SFs are "latent" electrophiles; they require time to find the correct geometry for reaction. |

| Probe Conc. | 10 µM (1:1 to 2:1) | 100-500 µM (>50:1) | High concentrations drive the reaction if the affinity (Kd) is weak (Fragment Screening mode). |

Application Workflow Diagram

Figure 2: Dual workflow for using 6-Br-Py-SF as either a building block for targeted probes (Path A) or a standalone fragment for screening (Path B).[1]

Troubleshooting & Expert Insights

-

Issue: Low Labeling Efficiency.

-

Cause: The target residue (Tyr/Lys) may not be positioned correctly to activate the fluoride, or the pH is too low.

-

Fix: Increase pH to 8.0 or 8.5. Unlike NHS-esters, SFs are stable enough to withstand higher pH for several hours.

-

-

Issue: Precipitation of Probe.

-

Cause: 6-Br-Py-SF is hydrophobic.

-

Fix: Ensure final DMSO concentration is <5%. If precipitation occurs, try adding 0.01% Triton X-100 to the buffer.

-

-

Issue: Non-Specific Labeling.

-

Cause: Probe concentration too high (>500 µM) or incubation too long (>48h).

-

Fix: Perform a "Competition Control" with the non-reactive ligand. If the signal is not competed away, the labeling is likely non-specific (driven by hydrophobic collapse rather than specific binding).

-

References

-

Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.[2][3] Link

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Hitt, D. M., et al. (2023).[4] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042.[4] Link

-

Zhao, Q., et al. (2017).[5][6] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[5][6] Journal of the American Chemical Society, 139(2), 680–685. Link

-

Aatkar, A., et al. (2020). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.[1][3] ACS Medicinal Chemistry Letters, 11(8), 1581–1587. Link

Sources

- 1. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. soci.org [soci.org]

- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: Targeting Tyrosine Residues with 6-Bromopyridine-2-sulfonyl Fluoride

Introduction

The covalent modification of proteins is a cornerstone of chemical biology and drug discovery, enabling the development of targeted therapeutics, activity-based probes, and tools for proteomic analysis. While cysteine and lysine residues have traditionally been the primary targets for covalent modification, there is a growing interest in developing reagents that can selectively target other amino acid residues to expand the druggable proteome.[1] Tyrosine, with its unique phenolic side chain, presents an attractive but challenging target.[2][3] Its hydroxyl group can act as a nucleophile, but its reactivity is generally lower than that of cysteine's thiol group.[2]

Sulfonyl fluorides have emerged as a versatile class of electrophiles capable of reacting with a range of nucleophilic amino acid residues, including serine, threonine, lysine, histidine, and, notably, tyrosine.[4][5][6] This reactivity profile makes them valuable tools for developing "beyond-cysteine" covalent inhibitors and probes.[1] 6-Bromopyridine-2-sulfonyl fluoride is a specific reagent within this class, offering a unique combination of a reactive sulfonyl fluoride warhead and a pyridine scaffold that can be further functionalized. The strategic placement of the bromine atom provides a handle for introducing reporter tags, linkers, or other functionalities via cross-coupling reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-Bromopyridine-2-sulfonyl fluoride for the targeted covalent modification of tyrosine residues in proteins. We will delve into the mechanism of action, provide detailed experimental protocols, and discuss key applications and analytical methods.

Mechanism of Action: Covalent Modification of Tyrosine

The core of 6-Bromopyridine-2-sulfonyl fluoride's utility lies in the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. The reaction with a tyrosine residue proceeds via a nucleophilic attack from the hydroxyl oxygen of the tyrosine side chain on the sulfur atom. This results in the displacement of the fluoride ion, which is a good leaving group, and the formation of a stable covalent sulfonate ester bond between the reagent and the tyrosine residue.

Several factors can influence the reactivity of a specific tyrosine residue within a protein:

-

Accessibility: The tyrosine residue must be sufficiently solvent-exposed to be accessible to the reagent.[3]

-

Local Microenvironment: The pKa of the tyrosine hydroxyl group can be lowered in a microenvironment with nearby basic residues (e.g., lysine, histidine), enhancing its nucleophilicity.[7]

-

Binding Affinity: The non-covalent interactions between the pyridine core of the reagent and the protein surface can increase the local concentration of the probe near the target tyrosine, facilitating the covalent reaction.

The bromine atom on the pyridine ring is a key feature for synthetic versatility. It can be utilized in post-labeling modifications using chemistries like the Suzuki or Sonogashira cross-coupling reactions to attach various payloads such as fluorophores, biotin tags, or drug molecules.

Visualizing the Mechanism

Caption: Applications stemming from tyrosine targeting with 6-Bromopyridine-2-sulfonyl fluoride.

Experimental Protocols

The following protocols provide a general framework for using 6-Bromopyridine-2-sulfonyl fluoride to label purified proteins and for the analysis of labeling in complex proteomes. Optimization will likely be required for specific protein targets and experimental systems.

Protocol 1: Labeling of a Purified Protein

Objective: To covalently label a purified protein with 6-Bromopyridine-2-sulfonyl fluoride and assess the extent of labeling.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., HEPES, phosphate buffer)

-

6-Bromopyridine-2-sulfonyl fluoride

-

Anhydrous DMSO

-

Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE materials

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-10 µM in the reaction buffer.

-

Reagent Preparation: Prepare a 10-100 mM stock solution of 6-Bromopyridine-2-sulfonyl fluoride in anhydrous DMSO. It is recommended to prepare this fresh for each experiment.

-

Labeling Reaction: Add the 6-Bromopyridine-2-sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration (typically a 10-100 fold molar excess over the protein).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining sulfonyl fluoride.

-

Analysis of Labeling:

-

SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in protein mobility or integrity.

-

Intact Protein Mass Spectrometry: Determine the mass of the labeled protein to confirm covalent modification. The mass should increase by the molecular weight of the 6-bromopyridine-2-sulfonyl group (minus fluorine).

-

Peptide Mapping by LC-MS/MS: Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific tyrosine residue(s) that have been modified.

-

Protocol 2: In-Gel Fluorescence Scanning for Tagged Probes

Objective: To visualize protein labeling using a version of 6-Bromopyridine-2-sulfonyl fluoride that has been pre-functionalized with a fluorescent dye.

Materials:

-

Fluorescently tagged 6-Bromopyridine-2-sulfonyl fluoride derivative

-

Protein sample (purified or cell lysate)

-

SDS-PAGE materials

-

Fluorescence gel scanner

Procedure:

-

Labeling: Perform the labeling reaction as described in Protocol 1 using the fluorescently tagged probe.

-

SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

-

Fluorescence Scanning: Visualize the labeled proteins directly in the gel using a fluorescence gel scanner set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Coomassie Staining: After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading.

Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 µM | Higher concentrations may be required for less reactive tyrosines. |

| Reagent Concentration | 10 - 100 µM | A 10-100 fold molar excess over the protein is a good starting point. |

| pH | 7.0 - 8.5 | Higher pH can increase the nucleophilicity of tyrosine but may also increase hydrolysis of the sulfonyl fluoride. |

| Temperature | Room Temperature to 37°C | Higher temperatures can accelerate the reaction but may also affect protein stability. |

| Incubation Time | 1 - 4 hours | Optimization is crucial to balance labeling efficiency with potential off-target reactions. |

Downstream Analysis Workflow

A critical component of any protein labeling experiment is the robust analytical confirmation of the modification. Mass spectrometry is the gold standard for this purpose.

Workflow for Mass Spectrometry Analysis

Caption: A typical workflow for identifying tyrosine modification sites by mass spectrometry.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low labeling efficiency | Inaccessible tyrosine residue. | Denature the protein (if compatible with the experimental goals) or try a different labeling reagent. |

| Low reactivity of the target tyrosine. | Increase the reagent concentration, incubation time, or pH. | |

| Hydrolysis of the sulfonyl fluoride. | Prepare fresh stock solutions and add to the reaction immediately. | |

| Multiple labeled species | Off-target labeling of other nucleophilic residues (e.g., lysine, serine). | Decrease the reagent concentration or incubation time. Optimize the pH. |

| Protein degradation. | Add protease inhibitors to the reaction. Reduce the incubation time or temperature. | |

| Poor solubility of the reagent | The reagent is precipitating in the aqueous buffer. | Ensure the final DMSO concentration is low (typically <5%). |

Conclusion

6-Bromopyridine-2-sulfonyl fluoride represents a valuable tool for the targeted covalent modification of tyrosine residues. Its unique reactivity profile, combined with the synthetic versatility afforded by the bromine handle, makes it a powerful reagent for a wide range of applications in chemical biology and drug discovery. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to begin exploring the potential of this and other sulfonyl fluoride-based probes for advancing their research. As with any chemical tool, careful optimization and rigorous analytical validation are paramount to achieving reliable and meaningful results.

References

-

Yeo, W. S., et al. (2008). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports, 41(3), 194-203. Available at: [Link]

-

Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1094-1098. Available at: [Link]

-

Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. PubMed, 25574768. Available at: [Link]

-

Willems, L. I., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Available at: [Link]

-

St-Gelais, D., et al. (2021). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics, 17(1), 101-111. Available at: [Link]

-

ResearchGate. (n.d.). Sulfonyl fluoride containing DcpS probes for targeting noncatalytic tyrosine residues in the ligand binding site. ResearchGate. Available at: [Link]

-

Narayanan, A., & Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature Chemical Biology. Available at: [Link]

-

Gimeno, A., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7251-7260. Available at: [Link]

-

Li, X., et al. (2024). Mass spectrometry analysis of phosphotyrosine-containing proteins. TrAC Trends in Analytical Chemistry, 176, 117765. Available at: [Link]

-

Pandey, A., & Mann, M. (2000). Proteomics to study genes and genomes. Nature, 405(6788), 837-846. Available at: [Link]

- Google Patents. (2003). Proteomic determination of protein nitrotyrosine modifications using mass spectrometry.

-

Snee, M., et al. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Medicinal Chemistry. Available at: [Link]

-

Pagar, A. D., et al. (2016). An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Journal of the American Chemical Society, 138(7), 2211-2219. Available at: [Link]

-

Matz, A., & T. W. (2020). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 18(43), 8762-8775. Available at: [Link]

-

Foth, J., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]

-

Zhang, C., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 133-143. Available at: [Link]

-

Szamosi, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6393. Available at: [Link]

-

Lindner, S., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Molecules, 28(24), 8059. Available at: [Link]

-

Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1094-1098. Available at: [Link]

-

Szamosi, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available at: [Link]

-

Am Ende, C. W., et al. (2021). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Medicinal Chemistry Letters, 12(9), 1435-1441. Available at: [Link]

-

Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 16-24. Available at: [Link]

-

Kastrinsky, D. B., et al. (2018). Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. Communications Chemistry, 1(1), 1-9. Available at: [Link]

-

Ball, N. D., & Sammis, G. M. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(1), 69-72. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Available at: [Link]

- Google Patents. (2022). Preparation method of 6-fluoronicotinic acid.

Sources

- 1. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 3. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]

- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Amination of 6-Bromopyridine-2-sulfonyl Fluoride

Introduction: The Bifunctional Linchpin

6-Bromopyridine-2-sulfonyl fluoride (6-Br-Py-SO2F) represents a high-value "linchpin" scaffold in medicinal chemistry and DNA-encoded library (DEL) synthesis. It bridges two distinct worlds of reactivity:

-

SuFEx Click Chemistry: The sulfonyl fluoride (

) moiety allows for the rapid, robust formation of sulfonamides, a privileged pharmacophore. -

Cross-Coupling Orthogonality: The bromine (

) substituent remains intact during the SuFEx process, serving as a handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides validated protocols to selectively engage the sulfonyl fluoride with amines while avoiding the competing Nucleophilic Aromatic Substitution (

Chemical Context & Reactivity Profile